1,4,7,8-Tetrachlorodibenzofuran
Overview
Description
1,4,7,8-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds with chlorine atoms attached to the parent dibenzofuran structure. These compounds are known for their persistence in the environment and potential adverse health effects. This compound is particularly notable for its toxicity and environmental impact .
Preparation Methods
1,4,7,8-Tetrachlorodibenzofuran is not typically manufactured intentionally. Instead, it is formed as a by-product in various industrial processes that involve chlorine, such as the production of chlorinated pesticides, waste incineration, and the bleaching of paper products . The formation of this compound can occur through several synthetic routes:
Intermolecular Condensation of Ortho-Chlorophenols: This method involves the condensation of chlorophenols under alkaline conditions and elevated temperatures.
Intramolecular Cyclization Reactions: Predibenzofurans undergo cyclization to form polychlorinated dibenzofurans.
Combustion and Pyrolysis: These processes involve the thermal decomposition of organic materials in the presence of chlorine donors, leading to the formation of polychlorinated dibenzofurans.
Chemical Reactions Analysis
Scientific Research Applications
1,4,7,8-Tetrachlorodibenzofuran has several applications in scientific research:
Environmental Studies: It is used as a model compound to study the behavior and degradation of persistent organic pollutants in the environment.
Photocatalytic Degradation: Studies have explored the use of titanium-based catalysts for the photocatalytic degradation of this compound, aiming to develop methods for its removal from contaminated environments.
Mechanism of Action
The toxic effects of 1,4,7,8-Tetrachlorodibenzofuran are primarily due to its ability to interact with cellular components and disrupt normal biological functions. The compound can form reactive intermediates that cause oxidative stress and damage to cellular structures. It can also interfere with signaling pathways, leading to adverse health effects such as immunotoxicity and carcinogenicity .
Comparison with Similar Compounds
1,4,7,8-Tetrachlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzofuran: Another toxic congener with similar properties.
1,2,3,4,7,8-Hexachlorodibenzofuran: Exhibits similar environmental and health impacts.
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicity compared to other congeners .
Biological Activity
1,4,7,8-Tetrachlorodibenzofuran (TCDF) is a member of the dibenzofuran family and is recognized for its environmental persistence and potential toxicological effects. This compound, along with other dioxin-like substances, has been the subject of extensive research due to its biological activity and implications for human health and environmental safety. This article reviews the biological activity of TCDF, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.
Aryl Hydrocarbon Receptor (AhR) Activation
TCDF exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, TCDF induces the transcription of cytochrome P450 enzymes and other detoxifying proteins, which can lead to both protective and harmful outcomes depending on the context and dosage .
Gene Expression Modulation
Research indicates that TCDF can modulate the expression of several hundred genes. In particular, it has been shown to increase the expression of enzymes involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs), such as benzo(a)pyrene . However, excessive activation can disrupt normal cellular functions and lead to adverse effects.
Acute Toxicity
Acute exposure to TCDF can result in a range of toxic effects across different species. For example:
- Rodents : High doses can cause anorexia, wasting syndrome, and mortality within weeks .
- Sensitivity Variability : Different species exhibit varying sensitivities; for instance, guinea pigs have a lethal dose approximately 1 µg/kg, while hamsters require over 1,000 µg/kg .
Chronic Toxicity
Chronic exposure to TCDF has been associated with several long-term health impacts:
- Carcinogenicity : While TCDF is not directly mutagenic or genotoxic, it promotes carcinogenesis initiated by other compounds. Liver cancer has been identified as a significant risk in sensitive animal models .
- Endocrine Disruption : TCDF has been implicated in endocrine disruption, exhibiting anti-estrogenic effects in certain contexts and estrogenic effects in others .
Case Study 1: Environmental Exposure
A notable case involved residents near a manufacturing facility where TCDF was released into the environment. Studies showed elevated levels of TCDF in blood samples from local populations, correlating with increased incidences of liver dysfunction and hormonal imbalances .
Case Study 2: Animal Studies
In laboratory settings, rats exposed to TCDF showed significant alterations in liver enzyme activities and lipid profiles. Specifically, a study indicated that daily exposure at low doses (1 µg/kg) resulted in increased hepatic triglycerides and phospholipids, suggesting potential pathways leading to non-alcoholic fatty liver disease .
Data Summary
The following table summarizes key findings related to the biological activity and toxicity of TCDF:
Properties
IUPAC Name |
1,4,7,8-tetrachlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-6-1-2-7(14)12-11(6)5-3-8(15)9(16)4-10(5)17-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRDRRWQABCXLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C3=CC(=C(C=C3O2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232543 | |
Record name | 1,4,7,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-29-4 | |
Record name | 1,4,7,8-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20232543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,8-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82ZJ53078F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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